molecular formula C9H7F3O3S B13481608 Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B13481608
M. Wt: 252.21 g/mol
InChI Key: FXLNETUAHJNPFE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of the trifluoromethyl group and the ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with 2-(trifluoromethyl)thiophene-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

InChI

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6(13)5-3-4-16-7(5)9(10,11)12/h3-4H,2H2,1H3

InChI Key

FXLNETUAHJNPFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(SC=C1)C(F)(F)F

Origin of Product

United States

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